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Compound of Interest |

Compound Name: YLT205
CAS No.: 1316196-63-0
Cat. No.: B611897
. J

Executive Summary & Mechanistic Logic

YL205 represents a next-generation Antibody-Drug Conjugate (ADC) targeting the sodium-
dependent phosphate transport protein 2b (NaPi2b).[1] Unlike traditional ADCs, YL205 utilizes
the TMALIN (Tumor Microenvironment Activable LINker-payload) technology, which conjugates
a Topoisomerase | inhibitor to the antibody.[1]

The Engineering Challenge: The critical failure point in ADC development is often the trade-off
between systemic stability and intratumoral release.[1] YL205 addresses this via a dual-
mechanism release:

« Intracellular: Lysosomal cleavage after receptor-mediated endocytosis.[1]

o Extracellular (TME): Cleavage by tumor-associated proteases, facilitating a "bystander
effect” to kill adjacent antigen-negative tumor cells.[1]

Therefore, the experimental design must rigorously validate linker stability in circulation vs.
rapid release in the tumor microenvironment.[1]

Mechanism of Action (MoA) Pathway

The following diagram illustrates the critical signaling and release cascade required for YL205
efficacy.
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Caption: Fig 1. Dual-mechanism of YL205 action: Intracellular trafficking via NaPi2b and
extracellular cleavage facilitating the bystander effect.[1]

In Vitro Characterization Protocols
Protocol: Bystander Effect Validation

Rationale: Since NaPi2b expression is heterogeneous in solid tumors (ovarian, NSCLC),
YL205's ability to kill neighboring antigen-negative cells is a critical differentiator.[1] Standard
cytotoxicity assays (IC50) are insufficient; a co-culture system is required.[1]

Materials:
o Target Cells (Ag+): OVCAR-3 (High NaPi2b).

o Bystander Cells (Ag-): NCI-H460 (NaPi2b Negative), stably transfected with Luciferase or
GFP for distinction.[1]

e Compound: YL205 vs. Non-cleavable ADC control.

Step-by-Step Methodology:

Seeding:

o Seed Ag+ cells (OVCAR-3) and Ag- cells (H460-Luc) in a 1:1 ratio in 96-well plates (Total
density: 5,000 cells/well).[1]

o Control Wells: Seed Ag+ only and Ag- only to establish baselines.[1]

Treatment:
o After 24h adhesion, treat with serial dilutions of YL205 (0.01 nM to 100 nM).[1]

o Include free payload (Topo-I inhibitor) as a positive control for maximum killing potential.[1]

Incubation: Incubate for 96 hours at 37°C, 5% CO2.

Readout (Dual-Signal):
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o Total Viability: Add CellTiter-Glo (ATP assay) to mixed wells (measures total killing).[1]

o Specific Bystander Viability: Measure Luciferase activity (specific to Ag- cells).

o Data Analysis:
o Calculate the % viability of Ag- cells in the co-culture vs. Ag- cells treated alone.[1]

o Success Criterion: Significant reduction in Ag- cell viability in co-culture only when Ag+
cells are present, confirming the payload is released from Ag+ cells and diffuses to Ag-
cells.[1]

Protocol: Plasma Stability & Linker Integrity

Rationale: To prevent off-target toxicity (e.g., neutropenia), the TMALIN linker must remain
stable in circulation.[1]

Methodology:
e Incubate YL205 (10 pug/mL) in pooled human and cynomolgus monkey plasma at 37°C.
e Timepoints: Oh, 24h, 48h, 96h, 168h (7 days).[1]
e Analysis (LC-MS/MS):
o Analyte A: Conjugated Antibody (ADC).[1]
o Analyte B: Total Antibody (TAD).[1]
o Analyte C: Free Payload.
o Calculation: Calculate the Free Payload Release Rate (%).
o Target Specification: <2% free payload release over 96 hours.[1]
In Vivo Efficacy & Pharmacokinetics[1][2]

Experimental Design: Xenograft Models

Objective: Correlate NaPi2b expression levels with tumor regression.
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Model Selection:

e Model A (High Expression): OVCAR-3 (Ovarian) xenograft in BALB/c nude mice.[1]

e Model B (Moderate/Low): JIMT-1 or patient-derived xenograft (PDX) with heterogeneous
NaPi2b.[1]

Dosing Regimen:

e Groups (n=8/group):

[e]

Vehicle Control.[1]

o

YL205 Low Dose (1 mg/kg, QW).[1]

[¢]

YL205 High Dose (3 mg/kg, QW).[1]

[¢]

Isotype ADC Control (Non-binding Ab + Payload).[1]
o Duration: 28 days dosing, follow-up to day 60.

e Endpoints: Tumor Volume (TV), Body Weight (BW), Kaplan-Meier Survival.[1]

Pharmacokinetics (PK) in Cynomolgus Monkeys

Rationale: Rodents do not always predict ADC toxicity accurately.[1] Non-human primates
(NHP) are essential for ADCs to evaluate "on-target/off-tumor" toxicity (e.g., lung toxicity if
NaPi2b is expressed in normal lung tissue).[1]

Study Design:

Subjects: Cynomolgus monkeys (naive), n=3/sex/group.[1]

Route: IV Infusion (30 min).

Dose: Single ascending dose (3, 10 mg/kg).

Sampling: Pre-dose, 15min, 1h, 6h, 24h, 48h, 72h, 168h, 336h, 504h.[1]
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Data Presentation: Key PK Parameters (Target Profile)

Target Outcome

Parameter Definition Clinical Implication
(YL205)
] High, dose- Confirms IV delivery
Cmax Max Concentration
proportional efficiency.[1]
i ) Supports Q3W clinical
T1/2 (ADC) Half-life of Conjugate > 4 days )
dosing.[1]
Indicates the linker is
AUC (ADC) /AUC ) stable; the drug is not
Exposure Ratio >0.85

(TAD)

falling off the antibody

in circulation.[1]

Vss

Vol. of Distribution

~ Plasma Volume (40-

50 mL/kg)

Limited tissue
accumulation (low off-
target risk).[1]

Free Payload

Systemic Toxin

< 0.1% of Total Drug

Critical safety margin.

[1]

Safety & Toxicology Strategy

Critical Risk: Pulmonary Toxicity NaPi2b is expressed in Type Il alveolar cells in normal lungs.

[1] A major risk for NaPi2b ADCs is pneumonitis.[1]

Self-Validating Safety Protocol:

» Histopathology: In the NHP study (Section 3.2), perform rigorous H&E staining of lung

sections.[1]

e Biomarker: Monitor serum SP-D (Surfactant Protein D) levels.[1] Elevated SP-D correlates

with alveolar damage.[1]

» Decision Gate: If lung toxicity is observed at therapeutic doses, the therapeutic index (TI) is
too narrow.[1] YL205 must demonstrate a Tl > 80 (as suggested in preliminary reports) to

proceed.[1]
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Preclinical Workflow Visualization
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Caption: Fig 2. Sequential decision gates for YL205 development, prioritizing safety (Lung Tox)
prior to IND filing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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